5-[Dimethyl(phenyl)silyl]oxan-2-one, also known as 5-(dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one, is a compound classified within the organosilicon compounds. This compound features a tetrahydropyran ring, which consists of five carbon atoms and one oxygen atom, with a dimethyl(phenyl)silyl group attached to it. Its molecular formula is and has a molecular weight of approximately 234.37 g/mol.
The synthesis of 5-[Dimethyl(phenyl)silyl]oxan-2-one typically involves the reaction of a suitable tetrahydropyran derivative with a dimethyl(phenyl)silyl reagent. One prevalent method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which allows for various substitution patterns and functional groups.
The synthetic process may involve:
5-[Dimethyl(phenyl)silyl]oxan-2-one is characterized by its tetrahydropyran ring structure. The presence of the dimethyl(phenyl)silyl group significantly influences its chemical behavior and properties.
5-[Dimethyl(phenyl)silyl]oxan-2-one can participate in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism by which 5-[Dimethyl(phenyl)silyl]oxan-2-one exerts its effects involves interactions with specific molecular targets and pathways due to its unique structure. The silyl group can interact with biological molecules, potentially affecting enzyme activity and cellular processes. Detailed studies are necessary to elucidate the precise molecular targets involved in its action.
The compound exhibits stability under standard conditions but may react under specific chemical environments due to the presence of reactive functional groups.
Property | Value |
---|---|
CAS No. | 918422-59-0 |
Molecular Formula | C13H18O2Si |
IUPAC Name | 5-[dimethyl(phenyl)silyl]oxan-2-one |
InChI | InChI=1S/C13H18O2Si/c1-16(2,11-6-4-3-5-7-11)12-8-9-13(14)15-10-12/h3-7,12H,8-10H2,1-2H3 |
InChI Key | BFOSFHBIEIAGSO-UHFFFAOYSA-N |
Canonical SMILES | CSi(C1CCC(=O)OC1)C2=CC=CC=C2 |
5-[Dimethyl(phenyl)silyl]oxan-2-one has several applications in scientific research:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: